

Application Notes and Protocols for ^1H NMR Spectral Analysis of N-Cyclohexylpropanamide

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Compound of Interest

Compound Name: *N-Cyclohexylpropanamide*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed ^1H NMR spectral analysis of **N-Cyclohexylpropanamide**, a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The included protocols offer standardized methods for sample preparation and data acquisition to ensure reproducibility.

^1H NMR Spectral Data of N-Cyclohexylpropanamide

The ^1H NMR spectrum of **N-Cyclohexylpropanamide** was acquired in a deuterated chloroform (CDCl_3) solution. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: ^1H NMR Spectral Data for **N-Cyclohexylpropanamide**

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-a (CH ₃)	1.15	Triplet (t)	3H	7.6
H-b (CH ₂)	2.15	Quartet (q)	2H	7.6
H-c, H-g (Cyclohexyl)	1.05 - 1.40	Multiplet (m)	6H	-
H-d, H-f (Cyclohexyl)	1.55 - 1.75	Multiplet (m)	4H	-
H-e (CH-N)	3.75	Multiplet (m)	1H	-
H-h (NH)	5.30	Broad Singlet (br s)	1H	-

Data sourced from the Spectral Database for Organic Compounds (SDBS).[\[1\]](#)

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Analysis

This protocol outlines the standard procedure for preparing a sample of **N-Cyclohexylpropanamide** for ¹H NMR spectroscopy.

Materials:

- **N-Cyclohexylpropanamide** (5-20 mg)[\[2\]](#)
- Deuterated chloroform (CDCl₃) of high purity (≥99.8 atom % D)
- Tetramethylsilane (TMS) (optional, if not already in the solvent)
- 5 mm NMR tube[\[2\]](#)
- Pasteur pipette and bulb
- Small vial or beaker

- Cotton wool or glass wool plug[3]

Procedure:

- Weighing the Sample: Accurately weigh approximately 5-20 mg of **N-Cyclohexylpropanamide** into a clean, dry vial.[2]
- Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial containing the sample.[2] If the solvent does not already contain an internal standard, add a very small drop of TMS.
- Ensuring Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.
- Filtering the Sample: Place a small, clean plug of cotton or glass wool into a Pasteur pipette.[3]
- Transferring to NMR Tube: Using the filter pipette, transfer the solution into a clean, dry 5 mm NMR tube. This will remove any suspended impurities that could negatively affect the spectral resolution.[3]
- Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
- Final Check: Ensure the solution height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).

Protocol 2: ^1H NMR Data Acquisition

This protocol provides a general procedure for acquiring a ^1H NMR spectrum. Instrument-specific parameters may need to be adjusted.

Instrumentation:

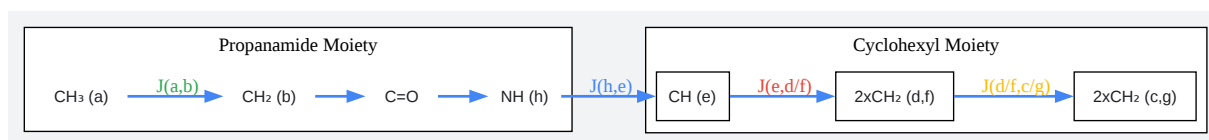
- A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Acquisition Parameters:

- Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the CDCl_3 . Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
- Setting Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
 - Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.
 - Receiver Gain (RG): Adjust the receiver gain to an appropriate level to maximize signal without causing receiver overload.
 - Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., 0 to 12 ppm).
 - Acquisition Time (AQ): A typical acquisition time is 2-4 seconds.
 - Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate.
- Data Acquisition: Start the acquisition.
- Data Processing:
 - Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
 - Phasing: Phase the resulting spectrum to obtain pure absorption lineshapes.
 - Baseline Correction: Apply a baseline correction to ensure a flat baseline.
 - Referencing: Reference the spectrum by setting the TMS signal to 0 ppm or the residual CHCl_3 signal to 7.26 ppm.^[4]
 - Integration: Integrate all signals to determine the relative number of protons for each resonance.
 - Peak Picking: Identify and label the chemical shift of each peak.

Structural Relationships and ^1H NMR Signal Correlation

The following diagram illustrates the structure of **N-Cyclohexylpropanamide** and the through-bond coupling relationships between adjacent non-equivalent protons, which give rise to the observed signal multiplicities in the ^1H NMR spectrum.



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Caption: ^1H NMR coupling relationships in **N-Cyclohexylpropanamide**.

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